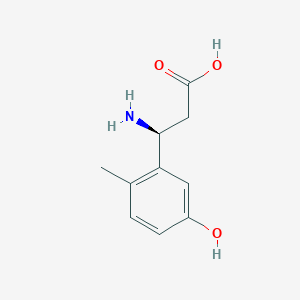
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective synthesis using Evans chemistry. The process includes an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from chloroacetyloxazolidinone. The intermediate is then subjected to dechlorination using zinc dust and glacial acetic acid, followed by silylation and removal of the chiral auxiliary .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids with hydroxy and methyl groups attached to the phenyl ring, such as tyrosine and phenylalanine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid lies in its specific stereochemistry and the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
SIUDLZDMAFBXMH-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N |
SMILES canónico |
CC1=C(C=C(C=C1)O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















